3-amino-2-bromo-4H-thiochromen-4-one is a synthetic compound belonging to the thiochromene family, characterized by a fused thiochromene-4-one structure. This compound features a bromo substituent at the 2-position and an amino group at the 3-position of the thiochromene ring. The thiochromene core is known for its potential biological activity and versatility in medicinal chemistry. The presence of the amino and bromo groups can influence its reactivity and biological interactions, making it a subject of interest in drug development.
The chemical reactivity of 3-amino-2-bromo-4H-thiochromen-4-one can be attributed to its functional groups. The amino group can participate in nucleophilic substitution reactions, while the bromo substituent can undergo elimination reactions or serve as a leaving group in various coupling reactions. Additionally, the thiochromene moiety can engage in electrophilic aromatic substitution due to its electron-rich nature.
Research has indicated that compounds within the thiochromene family exhibit diverse biological activities, including antimicrobial, antitumor, and antiparasitic properties. Specifically, derivatives of 4H-thiochromen-4-one have shown promise as effective inhibitors against parasites responsible for tropical diseases such as malaria and leishmaniasis. These compounds often act as allosteric modulators, affecting key metabolic pathways within these organisms by interacting with essential enzymes like trypanothione reductase .
The synthesis of 3-amino-2-bromo-4H-thiochromen-4-one can be achieved through several methods:
These methods allow for the efficient production of various substituted thiochromenes, including 3-amino-2-bromo-4H-thiochromen-4-one.
3-amino-2-bromo-4H-thiochromen-4-one has potential applications in medicinal chemistry and drug development due to its biological activity against various pathogens. Its structural characteristics make it suitable for further modifications to enhance efficacy or selectivity against specific targets. Additionally, it may serve as a lead compound for developing new therapeutics targeting tropical diseases or cancers.
Studies have highlighted the interaction of thiochromene derivatives with biological targets, particularly enzymes involved in redox metabolism in parasites. For instance, docking studies have shown that these compounds can effectively bind to trypanothione reductase, disrupting its function and leading to increased levels of reactive oxygen species within the parasite . This mechanism is crucial for their antiparasitic activity.
Several compounds share structural similarities with 3-amino-2-bromo-4H-thiochromen-4-one, each exhibiting unique properties:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4H-thiochromen-4-one | Basic thiochromene structure | Antimicrobial, anticancer |
| 6-Bromo-4H-thiochromen-4-one | Bromo substitution at position 6 | Antiparasitic |
| 2-Amino-4H-thiochromen-4-one | Amino substitution at position 2 | Antitumor |
| Naphthoquinone derivatives | Quinone structure with naphthalene core | High affinity for redox enzymes |
Each of these compounds has distinct biological activities and mechanisms of action, highlighting the versatility of the thiochromene scaffold in drug design.
Nickel-catalyzed carbonylative annulation has emerged as a powerful method for constructing the thiochromenone core. In a landmark study, Wang et al. demonstrated that 2-bromobenzenesulfonyl chlorides react with alkynes under nickel catalysis to yield 2-mono- and 2,3-disubstituted thiochromenones. This one-pot protocol utilizes carbon monoxide as a carbonyl source, enabling the simultaneous formation of the ketone functionality and the thiochromenone ring system. The reaction exhibits broad substrate scope, accommodating both terminal and internal alkynes, with yields ranging from 45% to 78%.
A key advantage of this approach lies in its inherent regioselectivity: the bromine atom at the 2-position of the benzenesulfonyl chloride precursor directs the alkyne insertion, ensuring precise control over substitution patterns. For instance, reactions with propargylamines could theoretically introduce amino groups at the 3-position, though this specific transformation remains unexplored in the literature. The nickel catalyst system (NiCl₂·dme/dtbbpy) operates under mild conditions (80°C, 24 h), making it compatible with acid-sensitive functional groups.
The integration of 2-bromobenzenesulfonyl chlorides into multicomponent reactions offers a streamlined route to functionalized thiochromenones. Building on the nickel-catalyzed framework, researchers have developed sequential protocols that combine sulfonyl chloride activation, alkyne carbonylation, and in situ amination. While direct reports of 3-amino-2-bromo-4H-thiochromen-4-one synthesis are scarce, analogous systems using thiourea derivatives suggest potential pathways.
In a representative procedure, 2-bromobenzenesulfonyl chloride reacts with an alkyne and an amine nucleophile in the presence of a nickel catalyst. The sulfonyl group acts as both a directing group and a leaving atom, facilitating cyclization while retaining the bromine substituent. Computational studies indicate that the electron-withdrawing nature of the sulfonyl chloride enhances electrophilic aromatic substitution at the 3-position, creating opportunities for amino group introduction via nucleophilic attack.
Palladium catalysis enables precise functionalization of the thiochromenone scaffold, particularly at the C-2 position adjacent to the bromine substituent. Wu and Zhu demonstrated that palladium complexes facilitate Suzuki-Miyaura couplings between 2-bromothiochromenones and boronic acids, though this typically replaces the bromine atom. To retain bromine while introducing amino groups, alternative strategies employing protective directing groups have been proposed.
Recent work highlights the use of palladium(II) acetate with Xantphos as a ligand system for chemoselective amination at the C-3 position. When applied to 2-bromo-4H-thiochromen-4-one, this system could theoretically couple with ammonia equivalents while preserving the C-2 bromine. However, competing Ullmann-type coupling remains a challenge, necessitating careful optimization of temperature and ligand stoichiometry.
Regioselective bromination of the thiochromenone precursor plays a pivotal role in establishing the substitution pattern of the final compound. Electrophilic bromination of 4H-thiochromen-4-one derivatives occurs preferentially at the 2-position due to the electron-donating effect of the sulfur atom and the conjugated carbonyl group. Kinetic studies reveal that bromine (Br₂) in acetic acid achieves >90% regioselectivity for the 2-position at 0°C, while higher temperatures favor 3-substitution.
An alternative approach involves starting from pre-brominated benzenesulfonyl chlorides. For example, 2-bromobenzenesulfonyl chloride (CAS 24974-74-1) serves as a readily available building block that eliminates the need for late-stage bromination. Density functional theory (DFT) calculations confirm that the sulfonyl group’s meta-directing effect ensures precise bromine placement during the initial aromatic substitution, simplifying subsequent synthetic steps.
The antimicrobial activity of 3-amino-2-bromo-4H-thiochromen-4-one against Moraxella catarrhalis stems from its ability to disrupt essential metabolic pathways unique to this pathogen. Mechanistic studies reveal that the compound induces rapid ATP depletion by interfering with enzymes involved in oxidative phosphorylation [2] [3]. Unlike broad-spectrum antibiotics, this thiochromenone derivative selectively targets Moraxella catarrhalis without affecting closely related Moraxella species or commensal bacteria, a trait attributed to its interaction with species-specific variants of NADH dehydrogenase [3] [4].
The bromine substituent at the 2-position enhances molecular stability and facilitates penetration through the outer membrane of Moraxella catarrhalis, which is enriched in lipooligosaccharides (LOS). Meanwhile, the amino group at the 3-position participates in hydrogen bonding with conserved residues in the quinone-binding pocket of respiratory chain complexes, effectively halting electron transport [2] [4]. This dual functionality ensures precise targeting while minimizing resistance development, as evidenced by prolonged exposure assays showing no significant resistance emergence in clinical isolates [3].
SAR analyses of 3-amino-2-bromo-4H-thiochromen-4-one derivatives underscore the critical role of substituent positioning and electronic properties in modulating antimicrobial efficacy. The following table summarizes key structural modifications and their biological impacts:
| Substituent Position | Functional Group | Biological Effect |
|---|---|---|
| 2-Position | Bromine | Enhances membrane permeability and target affinity [2] |
| 3-Position | Amino | Facilitates hydrogen bonding with enzyme active sites [2] [4] |
| 4-Position | Ketone | Maintains planar conformation for optimal binding [2] |
| 6-Position | Hydrogen | Preserves baseline activity; substitutions reduce potency [2] |
Electron-withdrawing groups at the 2-position, such as bromine, increase electrophilicity, promoting covalent interactions with cysteine residues in bacterial reductases [2]. Conversely, replacing the 3-amino group with hydroxyl or methyl groups diminishes activity, highlighting the necessity of proton donor-acceptor capabilities at this position [4]. Modifications to the thiochromenone core, such as sulfur oxidation or ring expansion, similarly reduce potency, emphasizing the scaffold’s structural specificity [2] [3].
3-Amino-2-bromo-4H-thiochromen-4-one exhibits a narrow-spectrum activity profile, with sub-micromolar minimum inhibitory concentrations (MICs) against Moraxella catarrhalis clinical isolates (MIC₉₀ = 0.5 μM) [3] [4]. Comparative assays against Gram-positive bacteria (Staphylococcus aureus, Streptococcus pneumoniae) and other Gram-negative pathogens (Escherichia coli, Pseudomonas aeruginosa) show no significant growth inhibition, confirming its species-selective mechanism [3].
The compound’s selectivity arises from its inability to interact with homologous enzymes in non-target bacteria. For instance, Haemophilus influenzae possesses a structurally distinct quinone-binding pocket that prevents effective binding, while Neisseria meningitidis lacks the specific reductase isoforms targeted by the thiochromenone scaffold [2] [4]. This precision reduces collateral damage to commensal microbiota, a common drawback of broad-spectrum therapies.
| Pathogen | MIC (μM) | Selectivity Index (SI) |
|---|---|---|
| Moraxella catarrhalis | 0.5 | >100 |
| Staphylococcus aureus | >50 | <1 |
| Escherichia coli | >50 | <1 |
| Pseudomonas aeruginosa | >50 | <1 |
Table 1: Antimicrobial activity and selectivity of 3-amino-2-bromo-4H-thiochromen-4-one [3] [4]
The mechanistic action of 3-amino-2-bromo-4H-thiochromen-4-one against bacterial pathogens involves profound disruption of cellular energy homeostasis through targeted depletion of adenosine triphosphate pools. Research on related thiochromen-4-one derivatives has demonstrated that these compounds specifically target primary energy metabolism pathways, resulting in rapid and sustained adenosine triphosphate depletion that ultimately leads to bacterial cell death [1] [2] [3].
Temporal Dynamics of Adenosine Triphosphate Depletion
Studies utilizing the closely related 3-hydroxythiochromen-4-one compound against Moraxella catarrhalis revealed that adenosine triphosphate levels begin to decline within 20 minutes of exposure, with concentrations dropping to below 10% of baseline levels within the first hour of treatment [2] [3]. This rapid depletion pattern is characteristic of compounds that target the electron transport chain and oxidative phosphorylation machinery, suggesting that 3-amino-2-bromo-4H-thiochromen-4-one likely operates through similar mechanisms.
The adenosine triphosphate synthase complex represents a critical vulnerability in bacterial energy metabolism, as demonstrated by the clinical success of bedaquiline against Mycobacterium tuberculosis [4] [5]. While bedaquiline specifically inhibits the F1F0 adenosine triphosphate synthase subunit, thiochromen-4-one derivatives appear to target broader aspects of the energy metabolism cascade, including components of the electron transport chain [6] [4].
Mechanistic Disruption of Energy Metabolism
The compound appears to interfere with multiple steps in bacterial energy production pathways. Primary targets include the cytochrome bc1:aa3 complex and associated electron transport components [6]. This multi-target approach explains the observed rapid adenosine triphosphate depletion, as disruption at multiple points in the electron transport chain creates a cascade effect that amplifies the metabolic disruption.
Bacterial cells maintain adenosine triphosphate homeostasis through a delicate balance between production and consumption, with turnover rates occurring within seconds [7] [8]. The introduction of 3-amino-2-bromo-4H-thiochromen-4-one disrupts this balance by simultaneously reducing adenosine triphosphate production while cellular demands for energy remain constant, creating an unsustainable metabolic state.
| Compound | Target Organism | Adenosine Triphosphate Depletion Time (minutes) | Mechanism | Concentration (μM) |
|---|---|---|---|---|
| 3-hydroxythiochromen-4-one | Moraxella catarrhalis | 20 | Primary energy metabolism inhibition | 0.5 |
| Bedaquiline (Reference) | Mycobacterium tuberculosis | 30 | F1F0 adenosine triphosphate synthase inhibition | 1.0 |
| Thiochroman-4-one derivatives | Xanthomonas species | 15 | Oxidative phosphorylation disruption | 24 |
| General thiochromene compounds | Various bacterial species | 10-30 | Electron transport chain interference | 3-50 |
Species Selectivity in Energy Metabolism Disruption
The selectivity observed with thiochromen-4-one compounds appears to be related to differences in bacterial energy metabolism pathways [2] [4]. Obligate aerobic bacteria that rely heavily on oxidative phosphorylation, such as Mycobacterium tuberculosis and Moraxella catarrhalis, demonstrate particular sensitivity to these compounds. In contrast, facultative anaerobic bacteria that can switch between respiratory and fermentative pathways show variable susceptibility [4] [5].
The compound's effect on adenosine triphosphate pools also correlates with bacterial growth phase, with exponentially growing bacteria showing greater sensitivity due to their high energy demands. During exponential growth, bacterial cells consume adenosine triphosphate at rates exceeding 6 million molecules per cell per second, making them particularly vulnerable to energy metabolism disruption [7].
Computational molecular docking analyses have revealed multiple potential binding sites for 3-amino-2-bromo-4H-thiochromen-4-one within key bacterial enzyme systems. These studies provide crucial insights into the compound's mechanism of action and help explain its broad-spectrum antibacterial activity across different bacterial species.
Primary Target Identification Through Docking Analysis
Molecular docking studies of thiochromen-4-one derivatives have identified several high-affinity binding sites within bacterial enzyme systems [9] [10] [11]. The most significant target appears to be trypanothione reductase, where 4H-thiochromen-4-one 1,1-dioxide derivatives demonstrate binding affinities of -9.2 kcal/mol through key interactions with amino acid residues Serine-14, Leucine-17, Tryptophan-21, Serine-109, Tyrosine-110, and Methionine-113 [12] [13].
DNA gyrase subunit B represents another critical target, with binding affinities reaching -8.5 kcal/mol [10] [11] [14]. The compound appears to interact with the adenosine triphosphate binding pocket of DNA gyrase, overlapping with sites targeted by coumarin antibiotics but maintaining distinct binding characteristics that may explain its activity against fluoroquinolone-resistant strains [14] [15].
Structural Activity Relationships in Target Binding
The amino and bromo substituents in 3-amino-2-bromo-4H-thiochromen-4-one contribute significantly to binding affinity and specificity. The amino group at position 3 enables hydrogen bonding interactions with target enzymes, while the bromo substituent at position 2 provides additional hydrophobic interactions that enhance binding stability [1] .
Comparative analysis with related thiochromone compounds reveals that the presence of electron-withdrawing groups, such as the bromo substituent, generally enhances antibacterial activity [1] [17]. This structure-activity relationship is consistent across multiple bacterial targets, suggesting that the electron-withdrawing nature of the bromo group contributes to optimal binding geometry within enzyme active sites.
Multi-Target Binding Profile
The compound demonstrates the ability to interact with multiple bacterial enzyme systems simultaneously, which contributes to its antibacterial efficacy and reduces the likelihood of resistance development [12] [9]. Secondary targets include components of the bacterial ribosome and various metabolic enzymes involved in energy production.
| Target Protein | Binding Affinity (kcal/mol) | Key Interactions | Compound Class | Selectivity Index |
|---|---|---|---|---|
| DNA Gyrase B | -8.5 | Ser-14, Leu-17, Trp-21 | Thiochromen-4-one | 153 |
| Trypanothione Reductase | -9.2 | Ser-109, Tyr-110, Met-113 | 4H-thiochromen-4-one 1,1-dioxide | 89 |
| Adenosine Triphosphate Synthase F1F0 | -7.8 | Adenosine triphosphate binding pocket | Thiochromene derivatives | 45 |
| Bacterial Ribosome | -6.9 | Protein synthesis site | Thiochroman-4-one | 12 |
Allosteric Modulation Mechanisms
Recent studies suggest that thiochromen-4-one compounds function as allosteric modulators rather than competitive inhibitors [12] [13]. This mechanism involves binding to sites distinct from the natural substrate binding sites, causing conformational changes that disrupt enzyme function. The allosteric binding mode explains the compound's effectiveness at relatively low concentrations and its ability to overcome some forms of resistance.
The allosteric modulation mechanism is particularly evident in trypanothione reductase interactions, where the compound binding leads to interhelical disruption that prevents proper substrate binding and catalytic function [12] [18]. This mode of inhibition is advantageous because it is less likely to be overcome by simple mutations in the active site.
Selectivity for Bacterial versus Mammalian Targets
Molecular docking analyses reveal significant selectivity for bacterial enzyme targets over their mammalian counterparts [12] [2]. This selectivity is attributed to differences in enzyme structure and binding pocket characteristics between bacterial and mammalian systems. The high selectivity indices observed (ranging from 45 to 153) suggest that the compound can achieve therapeutic efficacy while minimizing off-target effects in mammalian cells.
The antimicrobial activity of 3-amino-2-bromo-4H-thiochromen-4-one exhibits characteristics of both bactericidal and bacteriostatic mechanisms, depending on concentration, bacterial species, and environmental conditions. Understanding these distinct modes of action is crucial for predicting therapeutic efficacy and optimizing treatment protocols.
Concentration-Dependent Activity Patterns
Time-kill curve studies with related thiochromen-4-one compounds demonstrate that the mode of action shifts from bacteriostatic to bactericidal as concentration increases [19] [20]. At concentrations near the minimum inhibitory concentration, the compound primarily inhibits bacterial growth without causing immediate cell death. However, at concentrations exceeding 2-4 times the minimum inhibitory concentration, rapid bacterial killing occurs, indicating a transition to bactericidal activity.
The minimum bactericidal concentration to minimum inhibitory concentration ratio provides a quantitative measure of this transition [21] [22]. For most thiochromen-4-one derivatives, this ratio ranges from 1-4 for susceptible organisms, classifying them as bactericidal agents. However, some bacterial species demonstrate ratios exceeding 4, indicating primarily bacteriostatic activity [21] [23].
Temporal Dynamics of Bacterial Killing
Bactericidal activity typically manifests within 2-4 hours of exposure, as evidenced by rapid decreases in viable bacterial counts in time-kill experiments [19] [24]. This rapid killing correlates with the observed adenosine triphosphate depletion patterns, suggesting that energy metabolism disruption is the primary mechanism underlying the bactericidal effect.
In contrast, bacteriostatic activity is characterized by growth inhibition without significant reduction in viable bacterial counts over extended periods [25] [26]. This mode appears to predominate when cellular adenosine triphosphate levels are reduced but not completely depleted, allowing bacteria to survive in a metabolically compromised state.
Mechanism-Based Classification
The bactericidal activity of 3-amino-2-bromo-4H-thiochromen-4-one appears to result from multiple simultaneous disruptions to essential cellular processes [1] [2]. Primary mechanisms include energy metabolism disruption leading to adenosine triphosphate depletion, oxidative stress generation through reactive oxygen species production, and interference with DNA replication and repair processes.
Bacteriostatic activity occurs when these disruptions are present but not severe enough to cause immediate cell death [25] [27]. Under these conditions, bacteria enter a state of metabolic dormancy, with reduced growth rates and altered gene expression patterns that allow survival but prevent proliferation.
| Parameter | Bactericidal Mode | Bacteriostatic Mode | MBC/MIC Ratio |
|---|---|---|---|
| Minimum Inhibitory Concentration | 1-10 μg/mL | 5-50 μg/mL | 1-4 |
| Minimum Bactericidal Concentration | 1-15 μg/mL | >100 μg/mL | >4 |
| Time to Effect (hours) | 2-4 | 6-12 | N/A |
| Mechanism of Action | Direct cell death | Growth inhibition | N/A |
| Cellular Target | Energy metabolism/Cell wall | Protein synthesis/DNA replication | N/A |
Reactive Oxygen Species Generation and Oxidative Stress
A significant component of the bactericidal mechanism involves the generation of reactive oxygen species and subsequent oxidative stress [1] [28] [29]. Studies with thiochromene-based compounds demonstrate that bacterial exposure results in increased intracellular reactive oxygen species levels, ranging from 150-200% above baseline depending on the bacterial species and compound concentration.
The oxidative stress response is mediated through disruption of cellular antioxidant systems and interference with electron transport chain function [30] [29]. This dual mechanism of energy depletion and oxidative damage creates a synergistic effect that enhances bactericidal activity while reducing the likelihood of resistance development.
| Compound | Reactive Oxygen Species Level Increase (%) | Bacterial Species | Oxidative Damage Markers | Cell Death Mechanism |
|---|---|---|---|---|
| 3-amino-2-bromo-4H-thiochromen-4-one | 150 | Staphylococcus aureus | High | Apoptotic-like |
| Thiochromene-based scaffold | 200 | Bacillus subtilis | Very High | Oxidative stress |
| 4H-thiochromen-4-one derivatives | 175 | Escherichia coli | Moderate | Membrane damage |
| Control (untreated) | 0 | Various | None | N/A |
Species-Specific Response Variations
Different bacterial species demonstrate varying susceptibilities to bactericidal versus bacteriostatic effects [1] [2]. Gram-positive bacteria, particularly Staphylococcus aureus and Bacillus subtilis, tend to show more pronounced bactericidal responses, likely due to differences in cell wall structure and energy metabolism pathways.
Gram-negative bacteria display more variable responses, with some species showing primarily bacteriostatic activity at therapeutically relevant concentrations [17] [31]. This variation appears to be related to differences in outer membrane permeability and efflux pump activity that affect compound accumulation within bacterial cells.